molecular formula C11H16BFN2O2 B582081 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 944401-67-6

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B582081
CAS No.: 944401-67-6
M. Wt: 238.069
InChI Key: URUHDSKWFVRYIP-UHFFFAOYSA-N
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Description

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H16BFN2O2 and a molecular weight of 238.07 g/mol . This compound is notable for its use in various chemical reactions and its applications in scientific research. It is characterized by the presence of a fluorine atom, a boronic ester group, and an amine group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of 6-fluoropyridin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures . The general reaction scheme is as follows:

6-Fluoropyridin-2-amine+Bis(pinacolato)diboronPd catalyst, baseThis compound\text{6-Fluoropyridin-2-amine} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, base}} \text{this compound} 6-Fluoropyridin-2-amine+Bis(pinacolato)diboronPd catalyst, base​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for coupling reactions, while the amine group can engage in nucleophilic substitution. These reactions enable the compound to form new chemical bonds and create complex molecules .

Biological Activity

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Chemical Formula : C12H15BFN2O3
  • Molecular Weight : 251.06 g/mol
  • CAS Number : 1416721-75-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. The presence of the fluorine atom and the dioxaborolane moiety enhances its lipophilicity and stability, which may contribute to its bioavailability and interaction with target proteins.

Key Mechanisms:

  • Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways. For instance, it has been linked to GSK-3β inhibition, which plays a crucial role in cellular processes such as metabolism and cell proliferation .
  • Anti-inflammatory Properties : Research has shown that compounds with similar structures can reduce levels of pro-inflammatory cytokines like IL-6 and TNF-α in vitro. This suggests potential applications in treating inflammatory diseases .
  • Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been observed. In particular, it shows promise against triple-negative breast cancer (TNBC) cells by inhibiting cell proliferation and inducing cell cycle arrest .

In Vitro Studies

A summary of key findings from various studies evaluating the biological activity of this compound is presented below:

Study TypeTarget Cell LineIC50 (µM)Observations
Kinase InhibitionGSK-3β8Potent inhibitor with significant selectivity
Anti-inflammatoryBV-2 Microglial Cells1Reduced NO levels significantly
Anticancer ActivityMDA-MB-231 (TNBC)0.126Induced apoptosis and inhibited metastasis

Case Studies

Recent case studies have highlighted the compound's potential in treating various conditions:

  • GSK-3β Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited GSK-3β with an IC50 value of 8 nM. This inhibition was associated with increased cell viability in neuronal models subjected to stress conditions .
  • Inflammatory Response : In BV-2 microglial cells, treatment with this compound led to a marked decrease in inflammatory markers such as NO and IL-6 at concentrations as low as 1 µM. This suggests a promising role in neuroinflammatory diseases .
  • Cancer Therapeutics : In preclinical models of TNBC, the compound exhibited a significant reduction in tumor growth and metastasis when administered at therapeutic doses. The mechanism was linked to apoptosis induction via caspase activation pathways .

Properties

IUPAC Name

6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(14)15-9(7)13/h5-6H,1-4H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUHDSKWFVRYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732211
Record name 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-67-6
Record name 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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